

# Thermodynamic Properties of Mixed Boron Trihalides: A Technical Guide

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## Compound of Interest

Compound Name: *BBrCl*

Cat. No.: *B13756965*

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For the attention of: Researchers, scientists, and drug development professionals.

**Abstract:** This technical guide provides an in-depth overview of the thermodynamic properties of mixed boron trihalides, with a specific focus on presenting available data for compounds structurally related to bromochloroborane (**BBrCl**). Despite a comprehensive literature search, specific experimental or computational thermodynamic data for **BBrCl** could not be located. Therefore, this guide presents reevaluated ideal gas thermodynamic functions for the closely related molecules  $\text{BCl}_2\text{Br}$  and  $\text{BClBr}_2$  from established computational studies. The methodologies employed in these calculations, which are based on a rigid rotor and harmonic oscillator model, are detailed to provide a framework for understanding and potentially predicting the properties of **BBrCl**. This document is intended to be a valuable resource for researchers in chemistry and materials science.

## Introduction

Mixed boron trihalides ( $\text{BXYZ}$ , where X, Y, and Z are halogens) are a class of compounds with significant academic interest due to their structural and electronic properties. Their thermodynamic characteristics, such as enthalpy of formation, entropy, Gibbs free energy, and heat capacity, are crucial for understanding their reactivity, stability, and potential applications. However, comprehensive thermodynamic data for many of these mixed halides, including **BBrCl**, is not readily available in the scientific literature.

This guide summarizes the most relevant and closely related thermodynamic data found, focusing on the work of Nagarajan (1963), who reevaluated the ideal gas chemical

thermodynamic functions for a series of mixed boron halides.[1] The data presented herein is for  $\text{BCl}_2\text{Br}$  and  $\text{BClBr}_2$  and serves as a valuable proxy for estimating the properties of **BBrCl**.

## Thermodynamic Data

The following tables summarize the ideal gas thermodynamic functions for  $\text{BCl}_2\text{Br}$  and  $\text{BClBr}_2$  over a temperature range of 100 to 2000 K, as reevaluated by Nagarajan (1963).[1] These values were calculated using a rigid rotor and harmonic oscillator model.[1]

Table 1: Thermodynamic Properties of  $^{10}\text{BCl}_2\text{Br}$

Temperature (K)	$C_p^\circ$ (cal. $\text{deg}^{-1} \text{mole}^{-1}$ )	$(H^\circ - E_0^\circ)/T$ (cal. $\text{deg}^{-1} \text{mole}^{-1}$ )	$-(G^\circ - E_0^\circ)/T$ (cal. $\text{deg}^{-1} \text{mole}^{-1}$ )	$S^\circ$ (cal. $\text{deg}^{-1} \text{mole}^{-1}$ )
100	9.90	8.65	56.41	65.06
200	14.53	11.23	63.85	75.08
298.16	17.03	13.22	68.42	81.64
300	17.08	13.27	68.53	81.80
400	18.66	14.81	72.37	87.18
500	19.61	15.93	75.61	91.54
600	20.21	16.79	78.41	95.20
700	20.63	17.47	80.88	98.35
800	20.94	18.02	83.09	101.11
900	21.17	18.47	85.08	103.55
1000	21.35	18.85	86.89	105.74
1500	21.78	20.08	94.39	114.47
2000	21.95	20.73	99.98	120.71

Table 2: Thermodynamic Properties of  $^{11}\text{BCl}_2\text{Br}$

Temperature (K)	C <sub>p</sub> <sup>o</sup> (cal. deg <sup>-1</sup> mole <sup>-1</sup> )	(H <sup>o</sup> -E <sub>o</sub> <sup>o</sup> )/T (cal. deg <sup>-1</sup> mole <sup>-1</sup> )	-(G <sup>o</sup> -E <sub>o</sub> <sup>o</sup> )/T (cal. deg <sup>-1</sup> mole <sup>-1</sup> )	S <sup>o</sup> (cal. deg <sup>-1</sup> mole <sup>-1</sup> )
100	9.87	8.63	56.12	64.75
200	14.48	11.19	63.55	74.74
298.16	16.98	13.18	68.12	81.30
300	17.03	13.22	68.23	81.45
400	18.62	14.77	72.07	86.84
500	19.57	15.89	75.32	91.21
600	20.18	16.75	78.11	94.86
700	20.60	17.43	80.59	98.02
800	20.91	17.98	82.80	100.78
900	21.14	18.43	84.79	103.22
1000	21.32	18.81	86.60	105.41
1500	21.76	20.04	94.11	114.15
2000	21.93	20.70	99.70	120.40

Table 3: Thermodynamic Properties of <sup>10</sup>BClBr<sub>2</sub>

Temperature (K)	C <sub>p</sub> <sup>°</sup> (cal. deg <sup>-1</sup> mole <sup>-1</sup> )	(H <sup>°</sup> -E <sub>0</sub> <sup>°</sup> )/T (cal. deg <sup>-1</sup> mole <sup>-1</sup> )	-(G <sup>°</sup> -E <sub>0</sub> <sup>°</sup> )/T (cal. deg <sup>-1</sup> mole <sup>-1</sup> )	S <sup>°</sup> (cal. deg <sup>-1</sup> mole <sup>-1</sup> )
100	10.51	8.97	59.04	68.01
200	15.42	11.83	66.95	78.78
298.16	17.65	13.84	71.82	85.66
300	17.69	13.88	71.94	85.82
400	19.09	15.40	75.99	91.39
500	19.92	16.49	79.37	95.86
600	20.45	17.32	82.27	99.59
700	20.81	17.97	84.81	102.78
800	21.08	18.50	87.07	105.57
900	21.28	18.93	89.10	108.03
1000	21.44	19.29	90.95	110.24
1500	21.82	20.47	98.66	119.13
2000	21.97	21.09	104.37	125.46

Table 4: Thermodynamic Properties of <sup>11</sup>BClBr<sub>2</sub>

Temperature (K)	C <sub>p</sub> <sup>o</sup> (cal. deg <sup>-1</sup> mole <sup>-1</sup> )	(H <sup>o</sup> -E <sub>o</sub> <sup>o</sup> )/T (cal. deg <sup>-1</sup> mole <sup>-1</sup> )	-(G <sup>o</sup> -E <sub>o</sub> <sup>o</sup> )/T (cal. deg <sup>-1</sup> mole <sup>-1</sup> )	S <sup>o</sup> (cal. deg <sup>-1</sup> mole <sup>-1</sup> )
100	10.48	8.95	58.74	67.69
200	15.37	11.79	66.65	78.44
298.16	17.60	13.80	71.52	85.32
300	17.65	13.84	71.64	85.48
400	19.05	15.36	75.69	91.05
500	19.88	16.45	79.08	95.53
600	20.42	17.28	81.97	99.25
700	20.78	17.93	84.52	102.45
800	21.05	18.46	86.78	105.24
900	21.25	18.89	88.81	107.70
1000	21.41	19.25	90.66	109.91
1500	21.80	20.44	98.37	118.81
2000	21.96	21.06	104.08	125.14

## Methodology for Calculation of Thermodynamic Functions

The thermodynamic functions presented in this guide were calculated based on a statistical mechanical approach using the rigid rotor and harmonic oscillator model. This is a standard and widely accepted method for calculating the thermodynamic properties of molecules in the ideal gas state. The fundamental inputs for these calculations are the molecular structure (for moments of inertia) and the vibrational frequencies.

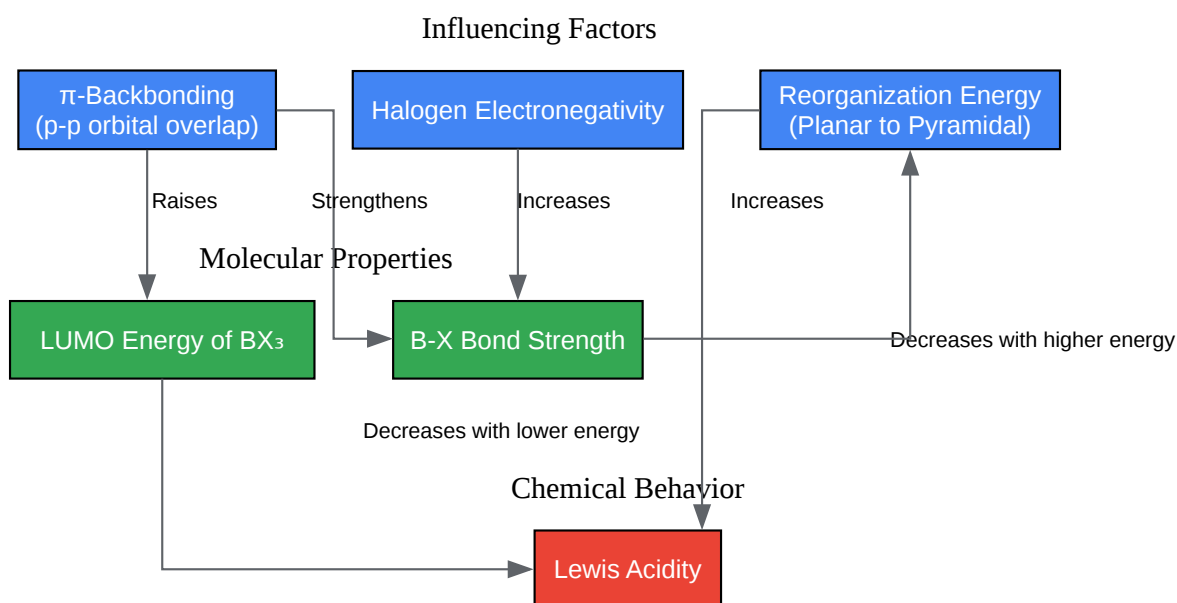
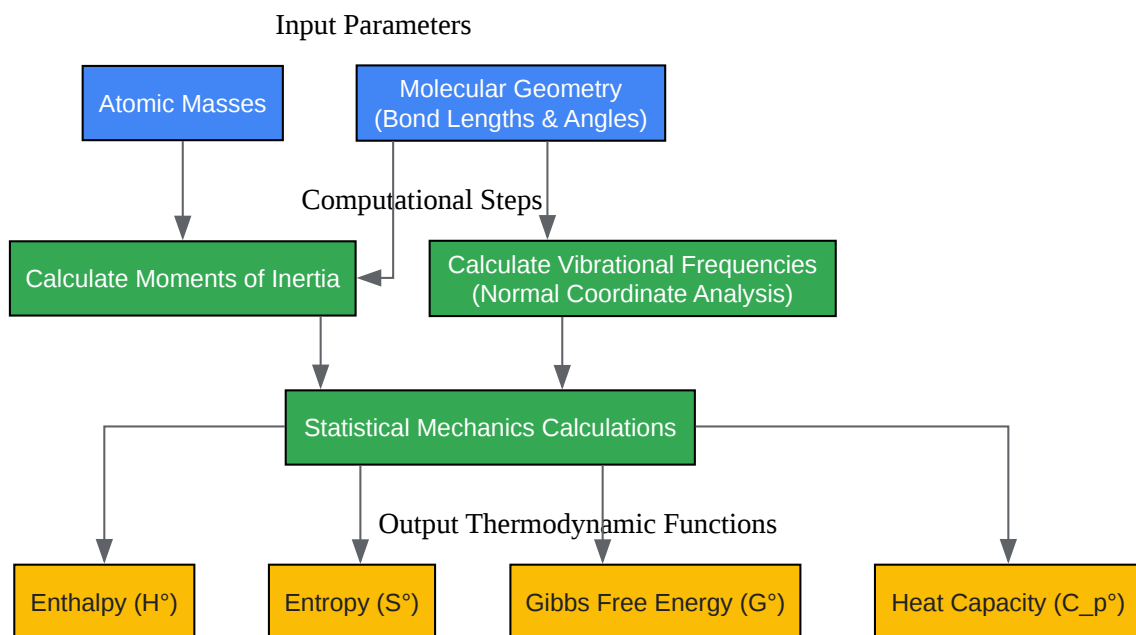
## Experimental/Computational Protocol

The calculation of thermodynamic properties for molecules like the mixed boron trihalides typically follows these steps:

- **Determination of Molecular Structure and Symmetry:** The geometric parameters of the molecule (bond lengths and angles) are determined, often through computational chemistry methods (e.g., ab initio or DFT calculations) or inferred from experimental data of related compounds. From the geometry, the point group symmetry of the molecule is identified. For mixed boron trihalides of the BXYZ type, the symmetry is typically  $C_s$ .
- **Calculation of Moments of Inertia:** Using the determined molecular geometry and atomic masses, the principal moments of inertia ( $I_A$ ,  $I_B$ ,  $I_C$ ) are calculated. These are essential for determining the rotational contribution to the thermodynamic functions.
- **Vibrational Analysis:** A normal coordinate analysis is performed to determine the fundamental vibrational frequencies of the molecule. This is often done using computational methods that calculate the harmonic vibrational frequencies. These frequencies are the cornerstone for calculating the vibrational contributions to the thermodynamic properties.
- **Statistical Mechanical Calculations:** The thermodynamic functions are then calculated as a sum of translational, rotational, and vibrational contributions using standard statistical mechanics formulas.
  - **Translational Contribution:** Depends on the molecular mass and temperature.
  - **Rotational Contribution:** For non-linear molecules, this depends on the moments of inertia and temperature.
  - **Vibrational Contribution:** This is calculated for each vibrational mode using the harmonic oscillator approximation and depends on the vibrational frequencies and temperature.

The total thermodynamic property (e.g.,  $S^\circ$ ) is the sum of these contributions:  $S^\circ = S^\circ_{\text{trans}} + S^\circ_{\text{rot}} + S^\circ_{\text{vib}}$

The workflow for this computational protocol is illustrated in the diagram below.



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## References

- 1. researchgate.net [researchgate.net]
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